2-Vinylfluorene

描述

Chemical Identity and Nomenclature

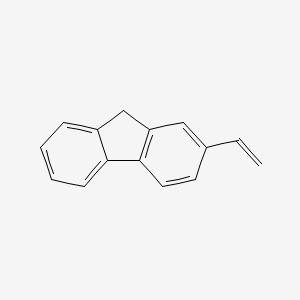

2-Vinylfluorene (IUPAC name: 2-ethenyl-9H-fluorene ) is a fluorene derivative with the molecular formula C₁₅H₁₂ and a molecular weight of 192.26 g/mol . The compound’s structure consists of a bicyclic fluorene system (two benzene rings fused to a central five-membered ring) substituted with a vinyl group at the second carbon position.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 10473-10-6 | |

| SMILES Notation | C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |

| InChI Key | QESYYRDPBSQZHZ-UHFFFAOYSA-N | |

| Melting Point | 134–139°C |

The vinyl group introduces additional reactivity, enabling participation in polymerization and cross-coupling reactions. The compound’s planar geometry and extended conjugation are evident in its UV-Vis absorption spectrum , which typically shows maxima near 290–320 nm due to π→π* transitions.

Historical Background and Significance in Organic Chemistry

The exploration of fluorene derivatives began in the late 19th century with the isolation of fluorene itself from coal tar by Marcellin Berthelot in 1867. However, the functionalization of fluorene with vinyl groups emerged much later, driven by advancements in synthetic organic chemistry during the mid-20th century.

Key Milestones:

- 1950s–1970s : Early synthetic routes to vinyl-substituted fluorenes involved Friedel-Crafts alkylation and Wittig reactions , though yields were often low.

- 1990s : Phillips Petroleum Company developed a patented method for synthesizing this compound via palladium-catalyzed cross-coupling , significantly improving efficiency.

- 2000s–Present : The compound gained prominence in materials science due to its utility in constructing conjugated polymers for organic light-emitting diodes (OLEDs) and photovoltaic devices.

The historical trajectory of this compound underscores its evolution from a chemical curiosity to a cornerstone of modern materials design.

Overview of Fluorene Derivatives and Vinyl Substitution

Fluorene derivatives are classified by their substitution patterns, which dictate their electronic and steric properties. The 2-position is particularly amenable to functionalization due to its accessibility and minimal steric hindrance.

Comparative Analysis of Fluorene Derivatives:

| Derivative | Substitution Pattern | Key Applications |

|---|---|---|

| 2-Phenylfluorene | Phenyl at C2 | Liquid crystals |

| 9,9-Dimethylfluorene | Methyl at C9 | Polymer stabilizers |

| This compound | Vinyl at C2 | Conjugated polymers |

The vinyl group in this compound enables radical polymerization and Diels-Alder reactions , making it a versatile monomer. For example, its copolymerization with styrene yields materials with enhanced thermal stability and tunable optoelectronic properties.

Electronic Effects of Vinyl Substitution:

- Conjugation Extension : The vinyl group extends the π-system, reducing the HOMO-LUMO gap and shifting absorption/emission spectra bathochromically.

- Steric Considerations : Unlike bulkier substituents (e.g., phenyl), the vinyl group imposes minimal steric strain, preserving the fluorene core’s planarity.

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESYYRDPBSQZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452993 | |

| Record name | 2-vinylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-10-6 | |

| Record name | 2-vinylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Monomer Preparation for Poly(2-Vinylfluorene)

Macrocyclic poly(9,9-dimethyl-2-vinylfluorene) (PDMVF) synthesis begins with the preparation of its linear precursor, this compound, via anionic polymerization. The monomer is synthesized through a two-step process:

- Lithiation of Fluorene : Fluorene is treated with n-butyllithium in tetrahydrofuran (THF) at –78°C to generate a stable aromatic lithium intermediate.

- Quenching with Vinylating Agents : The lithiated species reacts with vinyl bromide or iodomethane derivatives to introduce the vinyl group at the 2-position.

This method yields this compound with >90% regioselectivity, as confirmed by proton NMR. The macrocyclic polymers derived from this monomer exhibit unique thermal properties, including elevated glass transition temperatures (Tg) due to restricted chain mobility.

Radical-Mediated Pathways

Gas-Phase Synthesis of Fluorene Derivatives

The gas-phase reaction of benzyl (C7H7·) and phenyl (C6H5·) radicals forms 9H-fluorene via a diphenylmethane intermediate. For this compound, this pathway could be modified by introducing vinyl radicals (CH2=CH·) during the coupling step. Computational studies suggest that vinyl radicals preferentially attack the 2-position due to lower activation barriers compared to other sites.

Mechanistic Steps :

- Radical Generation : Vinyl radicals form via pyrolysis of vinyl iodide or azobisisobutyronitrile (AIBN).

- Coupling with Fluorene : The vinyl radical reacts with fluorene at 500–700°C, yielding this compound after hydrogen abstraction.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The synthesis of symmetric fluorene-2,7-diamine derivatives via Suzuki coupling provides a framework for vinyl group introduction. Adapting this method:

- Halogenation : 2-Bromofluorene is prepared via electrophilic bromination using Br2 in dichloromethane.

- Coupling with Vinyl Boronic Acid : Palladium catalysts (e.g., Pd(PPh3)4) mediate the cross-coupling between 2-bromofluorene and vinyl boronic acid in aqueous THF (Table 2).

Table 2 : Optimized Suzuki Coupling Conditions

| Catalyst Loading | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 mol% Pd(PPh3)4 | Na2CO3 | 80 | 88 |

| 3 mol% PdCl2(dppf) | K3PO4 | 100 | 92 |

Elimination Reactions

Dehydrohalogenation of 2-(2-Haloethyl)Fluorene

A two-step synthesis involves:

- Alkylation : 2-Lithiofluorene reacts with 1,2-dibromoethane to form 2-(2-bromoethyl)fluorene.

- Base-Induced Elimination : Treatment with potassium tert-butoxide in DMSO eliminates HBr, yielding this compound.

This method achieves >85% yield but requires stringent anhydrous conditions to prevent hydrolysis.

化学反应分析

Types of Reactions: 2-Vinylfluorene undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form 2-ethylfluorene, which may have different chemical properties and applications.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives with modified chemical properties.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.

Substitution: Halogenation reagents, such as bromine or chlorine, can be used to introduce halogen atoms into the vinyl group, leading to the formation of halogenated derivatives.

Major Products Formed:

Oxidation: 2-Vinylfluorenone

Reduction: 2-Ethylfluorene

Substitution: Halogenated derivatives such as 2-bromovinylfluorene

科学研究应用

Organic Synthesis

2-Vinylfluorene serves as a crucial building block in the synthesis of fluorinated organic compounds. Its unique structure allows for various transformations, making it valuable in developing pharmaceuticals and agrochemicals.

In materials science, this compound is used to create advanced polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.

Fluorinated Polymers

Research indicates that polymers derived from this compound exhibit improved mechanical properties and reduced flammability. These materials are being explored for applications in coatings, adhesives, and insulation materials.

Biomedical Applications

The use of this compound in biomedical research is particularly notable in the development of molecular probes for imaging applications.

Voltage Imaging Probes

Recent studies have developed voltage-sensitive indicators based on this compound that offer enhanced sensitivity and reduced phototoxicity compared to traditional probes. These indicators are capable of monitoring action potentials in neuronal cells with high signal-to-noise ratios (SNR), making them invaluable tools in neurobiology .

| Indicator Type | SNR per Action Potential | ΔF/F per Action Potential | Notes |

|---|---|---|---|

| v-fVF 1 | 18:1 | 9% | Highest SNR among tested indicators |

| v-fVF 2 | - | - | Effective in cardiomyocyte studies |

Case Study: Voltage Imaging in Neurons

In a study involving rat hippocampal neurons, new voltage indicators based on this compound demonstrated significantly higher voltage sensitivity than previous fluorene-only indicators. The findings suggest that structural modifications to the molecular wire can dramatically enhance performance while minimizing phototoxic effects .

Case Study: Antibacterial Compounds

Another application of this compound derivatives is in the synthesis of antibacterial agents. The ability to achieve high isomeric purity through selective reactions has led to the development of compounds that effectively combat bacterial infections, showcasing the compound's potential in pharmaceutical applications .

作用机制

The mechanism of action of 2-vinylfluorene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

相似化合物的比较

2-Hydroxyfluorene

- Substituent : Hydroxyl (-OH) at the 2-position.

- Classification : Fluorene derivative (CAS 2443-58-5; PubChem ID 75547) .

- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and biological activity. Unlike 2-vinylfluorene, it lacks a reactive π-system, making it less suitable for polymerization but more relevant in biomarker research (e.g., HMDB ID HMDB0013163) .

- Applications : Used as an intermediate in organic synthesis and studied for its role in environmental and metabolic pathways .

2-Acetylaminofluorene (2-AAF)

- Substituent : Acetamide (-NHCOCH₃) at the 2-position.

- Properties: Known for carcinogenicity due to metabolic activation into DNA-adducting agents. Its bioactivity contrasts sharply with the inert vinyl group in this compound .

- Applications: Primarily used in toxicological and carcinogenicity studies .

2-Fluoroindole

- Core Structure : Indole with a fluorine substituent at the 2-position.

- Synthesis : Generated via difluorocarbene-mediated cyclization of ortho-vinylanilines (e.g., 93% yield with K₃PO₄ in CH₃CN) .

- Reactivity : Fluorine’s electron-withdrawing effects enhance stability and alter electronic properties compared to this compound’s electron-neutral vinyl group .

Physicochemical and Reactivity Comparison

生物活性

2-Vinylfluorene is a compound that has garnered attention in various fields of biological and chemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a substituted fluorene derivative characterized by the presence of a vinyl group at the 2-position. The synthesis of this compound can be achieved through several methods, including the Horner-Wadsworth-Emmons olefination reaction, which allows for the production of high-purity vinyl fluorides . This compound exhibits significant photophysical properties, making it suitable for applications in fluorescence imaging and as a voltage indicator in neuronal studies .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence various biochemical pathways. Studies have shown that vinyl fluorene derivatives can induce reactive oxygen species (ROS) production, which plays a crucial role in cellular signaling and toxicity .

Key Findings:

- Phototoxicity: this compound has been associated with increased phototoxicity compared to other derivatives. Its positioning at the lipid/aqueous interface may enhance its exposure to molecular oxygen, leading to ROS generation .

- Voltage Sensitivity: In neuronal applications, this compound-based fluorescent indicators demonstrate higher sensitivity in voltage imaging compared to traditional dyes, which can aid in studying electrical activity in excitable cells like neurons and cardiomyocytes .

Case Studies

Several studies have investigated the effects and applications of this compound:

-

Neuronal Voltage Imaging:

- A study evaluated the performance of vinyl-fluorene molecular wires as fluorescent voltage indicators in rat hippocampal neurons. The results indicated that these indicators provided enhanced signal-to-noise ratios (SNR) compared to conventional fluorophores, making them valuable tools for real-time monitoring of neuronal activity .

- Cardiomyocyte Response:

Table 1: Comparison of Phototoxicity and Voltage Sensitivity

| Compound | Phototoxicity Level | Voltage Sensitivity (ΔF/F) | Signal-to-Noise Ratio (SNR) |

|---|---|---|---|

| This compound | High | Moderate | High |

| 7v-fVF | Low | High | Higher |

| fVF 2 | Moderate | Low | Moderate |

常见问题

Q. What are the optimal synthetic routes for 2-Vinylfluorene, and how can purity be validated experimentally?

- Methodological Answer: The Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions are common methods. To ensure purity, employ column chromatography for separation, followed by characterization via H/C NMR and GC-MS. Document solvent ratios, reaction times, and catalyst loading in the main text, with detailed spectral data in supplementary materials . Validate reproducibility by comparing melting points and spectral signatures with literature values .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

- Methodological Answer: Use H NMR to confirm vinyl proton signals (δ 5.0–6.5 ppm) and aromatic protons in the fluorene moiety. IR spectroscopy identifies C=C stretching (~1600 cm). For stability under varying conditions (e.g., light, heat), conduct UV-Vis spectroscopy over time and monitor decomposition via HPLC. Include raw spectral data in supplementary files with metadata on instrument settings .

Q. How should researchers design initial toxicity assays for this compound?

- Methodological Answer: Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use human cell lines (e.g., HepG2 for hepatic toxicity) and include positive/negative controls. Report IC values and dose-response curves. For environmental toxicity, follow OECD guidelines using Daphnia magna or algal growth inhibition tests .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity reported across studies?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare reaction pathways (e.g., electrophilic addition vs. radical polymerization). Validate models using experimental kinetic data (e.g., Arrhenius plots). Address discrepancies by analyzing solvent effects, steric hindrance, or catalyst interactions in silico .

Q. What strategies are effective for identifying biomarkers of this compound exposure in biological systems?

- Methodological Answer: Use LC-MS/MS to detect metabolites (e.g., hydroxylated derivatives) in urine or serum. Pair with untargeted metabolomics to uncover novel biomarkers. Validate findings via longitudinal studies in model organisms, adjusting for confounding factors (e.g., diet, microbiota). Report limits of detection (LOD) and inter-laboratory reproducibility metrics .

Q. How can researchers reconcile conflicting data on this compound’s photophysical properties?

- Methodological Answer: Conduct systematic reviews to compare experimental conditions (e.g., solvent polarity, excitation wavelengths). Replicate key studies with standardized protocols (e.g., IUPAC guidelines for fluorescence quantum yield measurements). Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Methodological Frameworks for Rigorous Inquiry

What frameworks ensure research questions on this compound meet academic and ethical standards?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For mechanistic studies, use PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative pathways; Outcome: yield/stereoselectivity). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. How to design experiments balancing originality and reproducibility for this compound applications?

- Answer: Define clear objectives (e.g., optimizing polymer conductivity vs. toxicity reduction). Use fractional factorial designs to test multiple variables (e.g., monomer ratios, initiators). Archive raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo with DOI links .

Data Management and Reporting

Q. What are best practices for reporting contradictory data in this compound studies?

Q. How to structure a literature review for grant proposals on this compound’s environmental impact?

- Answer:

Organize studies by theme: synthesis byproducts, biodegradation pathways, ecotoxicity. Highlight gaps (e.g., long-term soil accumulation data). Cite primary sources (avoid reviews) and use citation managers (e.g., Zotero) to track relevance and biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。